1-(4-Fluorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one
Description
This compound features a tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene) substituted with a methyl group at position 10 and a sulfanyl-ethanone moiety linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-10-20-17(16-13-3-2-4-15(13)24-18(16)21-10)23-9-14(22)11-5-7-12(19)8-6-11/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWISKULZKIDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9-trien-12-one
- Substituent : 4-Methoxyphenyl (electron-donating group).
- This compound (CAS 332145-18-3) is structurally analogous but lacks the ethanone moiety, simplifying its synthesis .
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9-trien-12-one
1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[...]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one
- Substituent : 3,4-Dimethylphenyl (electron-donating, sterically bulky).
- This compound’s synthesis route likely parallels that of the target molecule, with variations in the aryl halide used .
Modifications to the Tricyclic Core
10-Phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one
- Core Modification : Direct phenyl substitution at position 10.
- Impact: The absence of a methyl group reduces steric hindrance, possibly favoring planarization of the tricyclic system and enhancing π-stacking interactions. This structure (CAS 18678-30-3) is simpler but lacks the ethanone side chain, limiting its functional versatility .
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[...]dodeca-1(8),2(6),9,11-tetraene
- Core Modification : Ethyl group at position 10 and a thiazole-containing side chain.
- This compound’s structural complexity may require multi-step synthesis, as seen in analogous triazole-thioether preparations .
Functional Group Comparisons
*Estimated based on analogous structures.
Implications for Drug Design and Material Science
- The methyl group on the tricyclic core may improve metabolic stability .
- Material Properties : The rigid tricyclic framework could serve as a building block for organic semiconductors or metal-organic frameworks (MOFs), leveraging its conjugated π-system and sulfur sites for conductivity or coordination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
